2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. Its structure integrates a 4-hydroxy-pyrazolo-pyrimidine core, a 4-methoxyphenyl substituent at position 1, a thioether linkage at position 6, and a 4-phenylpiperazine-acetyl moiety.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)30-22-20(15-25-30)23(32)27-24(26-22)34-16-21(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSGEKDRQXYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 922106-92-1) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance in various biological applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 42.3 |
| PC-3 | Not specified | Not specified |
The compound was shown to induce apoptosis in A549 lung cancer cells at low micromolar concentrations, with flow cytometric analysis revealing a distinct increase in apoptotic cells when treated with the compound at concentrations ranging from 2.0 to 4.0 µM .
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound significantly increased the sub-G1 population in treated cells, indicative of apoptosis.
- Cell Cycle Arrest : It was observed to inhibit cell cycle progression, leading to DNA fragmentation in cancer cells.
- Target Selectivity : The compound has been noted for its dual inhibition of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:
- The presence of the hydroxy and methoxy groups on the phenyl ring enhances solubility and bioactivity.
- Variations in substituents on the piperazine moiety can lead to changes in potency and selectivity against different cancer types.
Case Studies
Several case studies have reported on the efficacy of similar compounds within the same chemical class:
- Study on Compound 5i : This compound demonstrated potent dual inhibition with IC50 values as low as 0.3 µM against EGFR and VGFR2, leading to significant tumor growth inhibition in MCF-7 models .
- Comparative Analysis : Another study compared various pyrazolo[3,4-d]pyrimidine derivatives and found that those with specific structural modifications exhibited enhanced anticancer properties across multiple cell lines, suggesting a promising avenue for drug development .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 406.46 g/mol. It contains multiple functional groups, including a pyrazolo-pyrimidine core, which is known for its biological activity.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The following are key areas of application:
- Anticancer Activity : Research indicates that compounds with pyrazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antidepressant Effects : The piperazine moiety in the compound suggests potential applications in treating depression and anxiety disorders. Studies have shown that similar compounds can act as serotonin receptor modulators, which are crucial in mood regulation .
Neuropharmacology
Given its structural components, this compound may interact with neurotransmitter systems. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, making them candidates for further investigation as treatments for neurological disorders .
Antimicrobial Properties
The thioether group present in the compound may contribute to antimicrobial activity. Preliminary studies have suggested that pyrazolo-pyrimidine derivatives can exhibit antibacterial and antifungal properties, warranting further exploration into their mechanisms of action .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazolo-pyrimidine derivative inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. The study utilized various assays to assess cell viability and apoptosis rates .
Case Study 2: Neuropharmacological Assessment
In an experimental model of depression, a derivative of this compound was administered to rodents. Behavioral assays indicated significant improvements in depressive-like symptoms, suggesting potential efficacy as an antidepressant .
Case Study 3: Antimicrobial Testing
A series of antimicrobial tests conducted on related compounds revealed notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with analogs synthesized via pyrazolo-pyrimidine derivatization. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activity (where available):
Table 1: Structural and Functional Comparison
Notes:
- Synthetic Pathways : The target compound’s thioether group aligns with methods described in , where phenacyl chloride reacts with pyrazolo-pyrimidine precursors under reflux . However, its 4-phenylpiperazine-acetyl tail distinguishes it from simpler analogs (e.g., Compounds 2–10).
- Solubility : The 4-hydroxy and 4-methoxyphenyl groups likely enhance aqueous solubility compared to V011-0431, which has hydrophobic substituents (e.g., 4-methylphenylmethyl) .
Research Findings and Limitations
- Kinase Inhibition : Pyrazolo-pyrimidines with thioether linkages (e.g., Compound 5) show moderate kinase inhibitory activity, suggesting the target compound may share this profile .
- Anticancer Potential: Compound 14’s thiazolo-pyrimidine fusion exhibits cytotoxicity, but the target compound’s lack of fused rings may reduce this effect .
- Pharmacokinetics: The 4-phenylpiperazine group in the target compound could improve blood-brain barrier penetration compared to non-piperazine analogs .
Critical Gaps :
No direct biological data exists for the target compound in the provided evidence.
Synthetic yields and purity metrics are unavailable, limiting reproducibility assessments.
Toxicity and metabolic stability remain unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
